4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide
Overview
Description
This compound is a complex organic molecule with several functional groups, including a pyrazole ring, a ureido group, a fluorophenoxy group, and a picolinamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The ureido group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar, aromatic ring, could contribute to the compound’s stability. The fluorine atom in the fluorophenoxy group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The ureido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Inhibitor of p38alpha MAP Kinase
- Application : The compound, similar to 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), functions as an inhibitor of p38alpha MAP kinase. This has implications for treating autoimmune diseases. BIRB 796, which shares structural similarities with the queried compound, has advanced to human clinical trials for autoimmune diseases treatment (Regan et al., 2003).
Synthesis and Structural Characterization
- Application : The synthesis of related compounds, such as 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, has been studied, highlighting the methods and regioselectivity for synthesizing such pyrazoles. These findings contribute to a broader understanding of synthesizing structurally related compounds (Martins et al., 2012).
Copper(II) Chloride Adducts
- Application : Copper(II) chloride adducts with similar compounds have been prepared and analyzed. The study of these adducts is significant in the context of their potential use as anticancer drugs (Bonacorso et al., 2003).
Synthesis of MAPK Inhibitors
- Application : Efficient synthesis of compounds similar to the queried chemical, specifically 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, has been described. These derivatives are novel types of p38 MAPK inhibitors (Li et al., 2009).
Schiff Base Synthesis and Characterization
- Application : The synthesis and characterization of new Schiff bases, which include the tert-butyl group similar to the queried compound, have been conducted. These studies are vital in understanding the molecular geometry and properties of such compounds (Cuenú et al., 2018).
Synthesis and Pharmacological Characterization
- Application : The synthesis of 1-aryl-3-(2-chloroethyl) urea derivatives, closely related to the queried compound, and their pharmacological characterization, including cytotoxicity studies, have been explored. This research is integral in evaluating the potential therapeutic applications of such compounds (Lacroix et al., 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[4-[(5-tert-butyl-2-methylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-22(2,3)18-12-19(29(5)28-18)27-21(31)26-16-7-6-13(10-15(16)23)32-14-8-9-25-17(11-14)20(30)24-4/h6-12H,1-5H3,(H,24,30)(H2,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZJIFQMAOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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